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Compound of Interest

Compound Name: ERR|A Inverse Agonist 1

Cat. No.: B15145478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent Estrogen-

Related Receptor Alpha (ERRα) inverse agonists: XCT-790 and C29. ERRα, an orphan nuclear

receptor, is a key regulator of cellular metabolism and has emerged as a significant therapeutic

target in various diseases, including cancer. Understanding the distinct profiles of these

inhibitory compounds is crucial for advancing research and development in this area.

Quantitative Performance Data
The following tables summarize the key quantitative parameters for XCT-790 and C29, based

on available experimental data.

Table 1: In Vitro Potency and Selectivity
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Parameter XCT-790 C29 Reference(s)

ERRα IC50 0.37 µM (370 nM)

40 nM (TR-FRET

assay)600 nM

(luciferase reporter

assay)

[1][2][3]

ERRγ Activity

Inactive at

concentrations below

10 µM

~70-fold less potent

than on ERRα (IC50 =

2.8 µM)

[2][3]

ERα/ERβ Activity

Inactive at

concentrations below

10 µM

No significant activity

(IC50 ≥ 6.3 µM)
[2][3]

Inverse Agonist

Efficacy

~65% inhibition of

ERRα constitutive

activity

~40% inhibition of

ERRα constitutive

activity (partial inverse

agonist)

[4]

Table 2: Cellular and In Vivo Activity
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Parameter XCT-790 C29 Reference(s)

Cellular Effects

Induces apoptosis,

reduces cell viability in

various cancer cell

lines, causes cell

cycle arrest.[2][5]

Reduces cell

proliferation and

viability in cancer cell

lines.[3][6]

[2][3][5][6]

In Vivo Efficacy

Inhibits tumor growth

and angiogenesis in

xenograft models.[2]

Improves insulin

sensitivity and glucose

tolerance in rodent

models of obesity and

diabetes.[3]

[2][3]

Off-Target Effects

Potent mitochondrial

uncoupler,

independent of ERRα

activity.[7][8][9]

Minimal interaction

with a panel of 51

receptors and ion

channels, and 50

protein kinases.[3]

[3][7][8][9]

Pharmacokinetics

(rodent)

Not explicitly detailed

in the provided

results.

t1/2 = 7.8 h, Cmax =

6.3 µg/mL (10 mg/kg,

p.o.).[3]

[3]

Signaling Pathways and Mechanisms of Action
ERRα primarily functions by forming a complex with coactivators, most notably PGC-1α and

PGC-1β, to regulate the transcription of genes involved in cellular metabolism.[1][10] This

includes genes related to mitochondrial biogenesis, oxidative phosphorylation, and fatty acid

metabolism.[10][11] In cancer, this pathway can be hijacked to meet the high energetic

demands of tumor cells.[12][13]
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Figure 1. Simplified ERRα signaling pathway.

Both XCT-790 and C29 are inverse agonists, meaning they bind to ERRα and reduce its

constitutive activity. They achieve this by disrupting the interaction between ERRα and its

coactivators, thereby preventing the transcription of its target genes.
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Figure 2. Mechanism of action for ERRα inverse agonists.

A significant distinction is the off-target effect of XCT-790 as a mitochondrial uncoupler.[7][8][9]

This activity is independent of ERRα and can lead to a rapid depletion of cellular ATP, which

should be considered when interpreting experimental results.[7] C29 has been shown to have a

cleaner off-target profile in the panels tested.[3]

Experimental Protocols
Below are summaries of the key experimental methodologies used to characterize XCT-790

and C29.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This assay is used to measure the binding of ligands to nuclear receptors and their effect on

coactivator interaction.
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Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g.,

terbium-labeled antibody against a tagged receptor) and an acceptor fluorophore (e.g.,

fluorescently labeled coactivator peptide).[14] When the receptor and coactivator interact,

the fluorophores are in close proximity, resulting in a FRET signal.[14] An inverse agonist will

disrupt this interaction, leading to a decrease in the FRET signal.

General Protocol:

The ERRα ligand-binding domain (LBD), often GST-tagged, is incubated with a terbium-

labeled anti-GST antibody.

A fluorescently labeled peptide from a coactivator like PGC-1α is added.

The test compound (XCT-790 or C29) is added at various concentrations.

After an incubation period, the fluorescence is measured using a plate reader capable of

time-resolved detection, calculating the ratio of acceptor to donor emission.[15][16]

The IC50 value is determined from the dose-response curve.
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Figure 3. Workflow for a TR-FRET assay.

Luciferase Reporter Gene Assay
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This cell-based assay measures the transcriptional activity of ERRα in response to a test

compound.

Principle: Cells are co-transfected with an expression vector for ERRα (or a GAL4-ERRα

LBD fusion) and a reporter vector containing a luciferase gene downstream of ERRα-

responsive elements (or GAL4 upstream activating sequences).[17][18] The binding of active

ERRα to these elements drives the expression of luciferase. An inverse agonist will reduce

this expression, leading to a decrease in the luminescent signal.

General Protocol:

HEK293T or other suitable cells are plated in multi-well plates.

Cells are transiently transfected with the ERRα expression vector and the luciferase

reporter vector. A control vector expressing Renilla luciferase is often included for

normalization.[19]

After an incubation period to allow for protein expression, the cells are treated with the test

compound at various concentrations.

Following treatment, cells are lysed, and luciferase and Renilla activities are measured

using a luminometer and appropriate substrates.[19]

The firefly luciferase signal is normalized to the Renilla luciferase signal, and the IC50

value is calculated.

CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to determine the number of viable cells in culture based on the

quantification of ATP.

Principle: The assay reagent lyses the cells and provides the substrate (luciferin) and

enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the

amount of ATP present.[20] Since ATP is a marker of metabolically active cells, the signal is

directly proportional to the number of viable cells.[20]

General Protocol:
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Cells are plated in opaque-walled multi-well plates and treated with the test compound for

the desired duration.[21][22]

The plate is equilibrated to room temperature.[21]

A volume of CellTiter-Glo® Reagent equal to the volume of culture medium is added to

each well.[20][22]

The contents are mixed on an orbital shaker to induce cell lysis.[21]

After a brief incubation to stabilize the luminescent signal, the luminescence is recorded

using a plate reader.[21][22]

Summary and Conclusion
Both XCT-790 and C29 are valuable tools for studying the function of ERRα.

XCT-790 is a well-characterized and potent ERRα inverse agonist.[2] Its significant off-target

effect as a mitochondrial uncoupler is a critical consideration for experimental design and

data interpretation.[7][8][9] This compound may be more suitable for studies where the

downstream effects of ERRα inhibition are the primary focus, and control experiments can

account for the mitochondrial effects.

C29 emerges as a more selective ERRα inverse agonist with a cleaner off-target profile in

the assays reported.[3] While it demonstrates partial inverse agonist activity compared to

XCT-790, its higher potency in the TR-FRET assay and favorable pharmacokinetic properties

make it an attractive candidate for in vivo studies and for experiments where minimizing off-

target effects is paramount.[3][4]

The choice between XCT-790 and C29 will ultimately depend on the specific experimental

context, the desired level of ERRα inhibition, and the tolerance for off-target activities. This

guide provides the necessary data to make an informed decision for your research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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